molecular formula C21H30O2 B125347 3-Hydroxy-5,7-pregnadien-20-one CAS No. 1158830-87-5

3-Hydroxy-5,7-pregnadien-20-one

Cat. No. B125347
M. Wt: 314.5 g/mol
InChI Key: QTVNPWWLYMFLEI-UIALTGQGSA-N
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Description

3-Hydroxy-5,7-pregnadien-20-one, also known as Pregna-5,7-dien-20-one, 3-hydroxy-, (3beta)-, is a compound with the registry number 81968-78-7 . It is an equilin precursor in horse fetal gonad .


Synthesis Analysis

The synthesis of 3-Hydroxy-5,7-pregnadien-20-one involves two stages . In the first stage, 3β-acetoxy-7α-bromo-pregn-5-en-20-one is reacted with tetrabutyl ammonium fluoride in tetrahydrofuran at 0 - 25°C for 3.5 hours . In the second stage, potassium carbonate is added in tetrahydrofuran and methanol at 25°C for 2.5 hours . The yield of this synthesis is 94.3% .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-5,7-pregnadien-20-one contains a total of 56 bonds . There are 26 non-H bonds, 3 multiple bonds, 1 rotatable bond, 3 double bonds, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .


Physical And Chemical Properties Analysis

The molecular formula of 3-Hydroxy-5,7-pregnadien-20-one is C21H30O2 . It contains a total of 53 atoms, including 30 Hydrogen atoms, 21 Carbon atoms, and 2 Oxygen atoms .

Scientific Research Applications

Biosynthesis in Horse Fetal Gonads

Research has shown that 3β-hydroxy-5,7-pregnadien-20-one is involved in the biosynthesis of 3β-hydroxy-5,7-androstadien-17-one in horse fetal gonadal tissue. This process supports the existence of a 5,7-diene pathway that produces 3β-hydroxy-5,7-androstadien-17-one, a precursor of equilin in the placenta (Tait, Hodge, & Allen, 1985); (Tait, Santikarn, & Allen, 1983).

Isolation from Urine in Adrenogenital Syndrome

3β-Hydroxy-5,7-pregnadien-20-one has been isolated from the urine of a newborn with adrenogenital syndrome. Its identification, after various chromatographic and spectrometric methods, underscores its potential role in metabolic pathways related to this condition (Brandstrup & Teriber, 1971).

Synthesis of Steroidal Components

The compound has been identified as a steroidal component in the gum-resin from Commiphora mukul, indicating its presence in certain natural substances. This discovery could be significant for understanding the chemical composition of traditional medicinal substances (Bajaj & Dev, 1982).

Potential in Anti-dyslipidemic and Anti-oxidant Agents

Research has explored the synthesis of pregnane derivatives and glycosides, including 3β-hydroxy-5,7-pregnadien-20-one, for their potential anti-dyslipidemic and anti-oxidant properties. This indicates its potential application in the development of new therapeutic agents (Sethi et al., 2007).

Future Directions

The future directions of research on 3-Hydroxy-5,7-pregnadien-20-one could involve further exploration of its biosynthesis, particularly in relation to its role as an equilin precursor in horse fetal gonad . Additionally, its potential applications in various fields could be investigated.

properties

IUPAC Name

1-[(3S,9S,10R,13S,14R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,15,17-19,23H,6-12H2,1-3H3/t15-,17+,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVNPWWLYMFLEI-UIALTGQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-5,7-pregnadien-20-one

CAS RN

81968-78-7
Record name 3-Hydroxy-5,7-pregnadien-20-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081968787
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AD Tait, LC Hodge, WR Allen - FEBS letters, 1983 - Elsevier
The production of equilin and the other ring B-unsaturated estrogens by the pregnant mare is anomalous in that they are biosynthesised by a cholesterol-independent pathway. Fetal …
Number of citations: 15 www.sciencedirect.com
AD Tait, LC Hodge, WR Allen - FEBS letters, 1985 - Elsevier
Horse fetal gonadal tissue was incubated with 3β-hydroxy-5,7-pregnadien-20-one and 5,7-cholestadien-3β-ol and it was shown that both substrates were converted to 3β-hydroxy-5,7-…
Number of citations: 32 www.sciencedirect.com
N Mitsuteru, O Yoshio - Journal of steroid biochemistry, 1987 - Elsevier
The metabolic pathway leading to equilin and equilenin biosynthesis in the pregnant mare is different from that of estrone and estradiol and it is apparently cholesterol-independent. The …
Number of citations: 13 www.sciencedirect.com
AD Tait, LC Hodge, KB Eik-Nes - Journal of steroid biochemistry, 1987 - Elsevier
Rat and rabbit testis preparations were incubated with [4- 14 C]cholesterol and 23,24-dinor-[7α- 3 H]5-cholen-3β-ol, the latter being a proposed intermediate in the sesterterpene …
Number of citations: 13 www.sciencedirect.com
KM Von Deneen - 2002 - ir.library.oregonstate.edu
Aims of this research were to find the time period and specific progestins reflective of the transition from ovarian source to placental source during early gestation in mares. An attempt …
Number of citations: 0 ir.library.oregonstate.edu

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